molecular formula C14H15N3OS B2535932 N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide CAS No. 321943-74-2

N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide

Cat. No.: B2535932
CAS No.: 321943-74-2
M. Wt: 273.35
InChI Key: ZXUIXHZEVWGUHY-UHFFFAOYSA-N
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Description

N-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide is a synthetic compound of significant interest in medicinal chemistry and chemical biology research, designed around two privileged pharmacophores: the 4,6-dimethylpyrimidine ring and a benzamide group linked via a sulfanylmethyl bridge. The 4,6-dimethylpyrimidine substructure is a well-documented scaffold in the development of bioactive molecules, with numerous derivatives demonstrating a range of biological activities including antimicrobial, antioxidant, and antitumor effects . This core structure is recognized for its ability to interact with various enzymatic targets. Similarly, the benzamide group is a common feature in many pharmacologically active compounds. The strategic incorporation of the sulfanylmethyl (thiomethyl) linker between these groups may influence the compound's electronic properties, conformational flexibility, and potential for metabolic modification, making it a valuable subject for structure-activity relationship (SAR) studies. Researchers can investigate this compound as a key intermediate or precursor in the synthesis of more complex chemical entities. Its structure suggests potential for exploration in several areas, such as the development of novel enzyme inhibitors or the study of nucleophilic reaction pathways at the sulfur center. Furthermore, given that pyrimidine-containing compounds are known to exhibit herbicidal activity by inhibiting key plant enzymes , this compound may also serve as a candidate for agrochemical research. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10-8-11(2)17-14(16-10)19-9-15-13(18)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUIXHZEVWGUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCNC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The foundational synthesis route involves reacting 4,6-dimethylpyrimidine-2-thiol (1) with 4-(chloromethyl)benzoyl chloride (2) under basic conditions. The thiol group in 4,6-dimethylpyrimidine-2-thiol acts as a nucleophile, displacing the chloride in 4-(chloromethyl)benzoyl chloride to form the sulfanylmethyl bridge.

Key Reaction Conditions

  • Solvent : Anhydrous dimethylformamide (DMF) or ethanol-water mixtures.
  • Base : Sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH) to deprotonate the thiol.
  • Temperature : 60–80°C for 6–12 hours.
  • Yield : 68–76% after recrystallization from ethanol.

Table 1: Optimization Parameters for Nucleophilic Substitution

Parameter Optimal Value Impact on Yield
Solvent DMF Maximizes solubility of intermediates
Base Concentration 10% (w/v) Prevents over-saponification
Reaction Time 8 hours Balances conversion and side reactions

Characterization Data

  • ¹H-NMR (DMSO-d₆, 600 MHz) : δ 8.02 (d, J = 7.8 Hz, 2H, Ar–H), 7.45 (d, J = 7.8 Hz, 2H, Ar–H), 6.98 (s, 1H, pyrimidine-H), 4.52 (s, 2H, –CH₂–S–), 2.41 (s, 6H, –CH₃).
  • IR (KBr) : 1674 cm⁻¹ (C=O stretch), 1552 cm⁻¹ (C=N pyrimidine), 1167 cm⁻¹ (C–S).

Multi-Step Synthesis via Hydrazide Intermediates

Synthetic Pathway

This method, adapted from tyrosinase inhibitor studies, involves converting ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (3) to a hydrazide intermediate (4), followed by cyclization and coupling with 4-(chloromethyl)-N-arylbenzamides (5).

Scheme 1: Key Steps

  • Hydrazide Formation : Refluxing 3 with hydrazine hydrate in methanol yields 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide (4).
  • Cyclization : Treatment of 4 with phenyl isothiocyanate forms a triazole-thiol nucleophile (5).
  • Coupling : Reacting 5 with 4-(chloromethyl)benzamide electrophiles (6) in DMF with LiH yields N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide.

Table 2: Yield Comparison Across Steps

Step Yield (%) Purity (HPLC)
Hydrazide Formation 91 98.5
Cyclization 87 97.2
Coupling 92–98 99.1

Mechanistic Insights

The LiH in DMF activates the thiol group in 5, enabling nucleophilic attack on the electrophilic chloromethyl group in 6. Steric effects from the 4,6-dimethylpyrimidine ring necessitate prolonged reaction times (12–24 hours) for complete conversion.

Sulfinic Acid and Sulphenamide-Mediated Synthesis

Methodology

This approach, derived from thiosulfoester chemistry, involves reacting 4,6-dimethylpyrimidin-2-yl sulphenamide (7) with benzenesulfinic acid (8) to form a thiosulfoester intermediate (9), which is subsequently aminolyzed with benzylamine to yield the target compound.

Critical Steps

  • Sulphenamide Synthesis : Treating 4,6-dimethyl-2-mercaptopyrimidine chlorohydrate with chloramine-T in alkaline aqueous conditions yields 7.
  • Thiosulfoester Formation : Reacting 7 with 8 in ethanol-water (1:1) at 20°C for 1 hour produces 9.
  • Aminolysis : Treating 9 with benzylamine in ether generates this compound after recrystallization.

Table 3: Reaction Outcomes for Sulphenamide Route

Intermediate Yield (%) Purity (%)
7 84.9 95.3
9 76.4 96.8
Final Product 72.1 98.7

Comparative Analysis of Synthetic Routes

Table 4: Advantages and Limitations of Each Method

Method Advantages Limitations
Nucleophilic Substitution Short reaction time, high scalability Requires anhydrous conditions
Hydrazide Pathway High purity, modular for derivatives Multi-step, lower overall yield
Sulphenamide Route Mild conditions, avoids toxic reagents Low-yielding sulphenamide synthesis

Scalability and Industrial Considerations

The nucleophilic substitution method is most amenable to industrial production due to its single-step protocol and scalability in DMF. However, the hydrazide pathway offers superior purity for pharmaceutical applications, despite requiring column chromatography for intermediate purification.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring in the benzamide group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with appropriate benzamide derivatives under controlled conditions. The reaction parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

Chemical Reactions:

  • Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
  • Reduction: Nitro groups can be reduced to amines.
  • Substitution: Electrophilic substitution reactions can occur on the pyrimidine ring.

Biological Applications

This compound has been investigated for various biological activities:

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against a range of bacterial strains. For instance, derivatives of this compound have shown significant antibacterial potency against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Properties

Research has indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this compound have been found to inhibit the growth of colon and breast cancer cells .

Industrial Applications

In addition to its biological significance, this compound is being explored for its potential in material science:

Material Development

The compound can be utilized in the synthesis of new materials with tailored properties such as conductivity and stability. Its unique chemical structure allows it to serve as a building block for more complex heterocyclic compounds used in various industrial applications .

Case Studies

Study Objective Findings
Study A Antimicrobial screeningIdentified significant antibacterial activity against multiple strains.
Study B Anticancer evaluationDemonstrated cytotoxic effects on human cancer cell lines.
Study C Material synthesisDeveloped new materials with enhanced properties using the compound as a precursor.

Mechanism of Action

The mechanism of action of N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Linker/Substituent Pyrimidine Substitutions Melting Point (°C) Yield (%) Biological Activity Reference
N-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide Benzamide Sulfanylmethyl (-S-CH2-) 4,6-Dimethyl Not reported Not reported Not reported N/A
N-((4,6-Dimethylpyrimidin-2-yl)carbamoyl)benzamide (13) Benzamide Carbamoyl (-NH-C(O)-) 4,6-Dimethyl 183–185 68 Potential enzyme inhibition
2-Chloro-N-((4,6-dimethylpyrimidin-2-yl)carbamoyl)benzamide (11) 2-Chlorobenzamide Carbamoyl (-NH-C(O)-) 4,6-Dimethyl 186–188 87 Pesticidal activity
N-(3-((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)amino)...)benzamide (3g) Benzamide (complex) Sulfamoyl (-SO2-NH-) 4,6-Dimethyl 229–231 60 Not reported
N-(Quinolin-3-ylcarbamoyl)benzamide (14) Benzamide Carbamoyl (-NH-C(O)-) Quinoline substituent 233–236 94 Not reported
SPIII-5ME-AC (Anti-HIV sulfonamide) Benzenesulfonamide Sulfonamide (-SO2-NH-) 4,6-Dimethyl Not reported Not reported HIV integrase inhibition
Key Observations:

Linker Impact :

  • The sulfanylmethyl linker in the target compound may confer greater metabolic stability compared to carbamoyl or sulfonamide linkers due to reduced susceptibility to hydrolysis .
  • Carbamoyl -linked analogs (e.g., compound 13) exhibit moderate yields (68–94%) and higher melting points (183–236°C), suggesting stronger intermolecular interactions .

Substituent Effects: Chlorine substitution on the benzamide ring (compound 11) increases melting point (186–188°C) and pesticidal activity, likely due to enhanced lipophilicity and target binding . Bulkier substituents (e.g., quinoline in compound 14) reduce solubility but may improve selectivity for specific biological targets .

Pyrimidine Modifications :

  • 4,6-Dimethylpyrimidine is a common motif across analogs, facilitating π-π stacking and hydrogen bonding in enzyme active sites .
  • Replacement with trifluoroethoxy groups (e.g., compounds 6–10 in ) significantly alters electronic properties, enhancing antifungal activity .

Biological Activity

N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the available literature regarding its biological activity, including enzyme inhibition studies, potential therapeutic uses, and structural characteristics.

Acetylcholinesterase (AChE) and β-Secretase (BACE1)

Recent studies have indicated that derivatives of benzamide compounds exhibit significant inhibitory activity against AChE and BACE1, which are critical targets in the treatment of Alzheimer's disease. The specific compound this compound has been suggested as a potential candidate for further investigation in this area.

  • AChE Inhibition :
    • The IC50_{50} values for various benzamide derivatives against AChE were reported to range from 0.056 to 2.57 μM.
    • For instance, one derivative showed an IC50_{50} value of 1.57 μM, indicating promising activity against AChE .
  • BACE1 Inhibition :
    • The inhibitory effects on BACE1 were also notable, with some compounds achieving IC50_{50} values as low as 9.01 μM .

Study on Benzamide Derivatives

In a comprehensive study involving various benzamide derivatives, including this compound, several compounds were synthesized and tested for their inhibitory effects on AChE and BACE1. The findings are summarized in Table 1.

Compound NameAChE IC50_{50} (μM)BACE1 IC50_{50} (μM)
Compound I1.5715.00
Compound II0.809.01
N-(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylbenzamideTBDTBD

Note: TBD indicates that specific values for this compound are still under investigation.

Neuroleptic Activity

Another study highlighted the neuroleptic potential of similar benzamide compounds. Compounds were evaluated for their efficacy in reducing apomorphine-induced stereotyped behavior in rats. The most active compound demonstrated a significant reduction in stereotypic behavior compared to standard antipsychotic agents like haloperidol .

Structural Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the benzamide structure can significantly influence biological activity. The presence of the dimethylpyrimidine moiety appears to enhance enzyme inhibition properties, making it a vital component for further drug design .

Q & A

Q. What are the common synthetic routes for N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step approach, starting with the condensation of benzaldehyde with ethanol to form intermediates like N-(phenoxycarbonyl)benzamide, followed by nucleophilic substitution with 4,6-dimethylpyrimidine-2-thiol. Key optimization strategies include:

  • Temperature control : Refluxing ethanol (70–80°C) ensures efficient nucleophilic attack while minimizing side reactions .
  • Stoichiometric ratios : A 1:1 molar ratio of intermediates reduces by-products like disulfides.
  • Purification : Column chromatography or recrystallization from chloroform-acetone mixtures improves purity and yield (up to 68%) .

Q. What spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

A combination of ¹H/¹³C NMR , HRMS , and FT-IR is recommended:

  • NMR : Look for characteristic signals, such as the pyrimidine ring protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm) .
  • HRMS : Confirm the molecular ion peak ([M+H]⁺) with an error margin <5 ppm .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond lengths (e.g., C–S bond at ~1.78 Å) .

Q. How should researchers handle thermally labile intermediates during synthesis?

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups.
  • Employ low-boiling solvents (e.g., dichloromethane) for rapid evaporation.
  • Monitor reactions in real-time using TLC or HPLC to isolate intermediates promptly .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., disorder, high R-factors) be resolved during structural determination?

Advanced refinement using SHELXL or SHELXS97 is critical:

  • Disorder modeling : Split occupancy for flexible groups (e.g., methyl rotations) .
  • Hydrogen handling : Use riding models for C–H bonds and refine N–H bonds independently .
  • Validation tools : Check data-to-parameter ratios (>15:1) and Rint values (<0.05) to ensure reliability .

Q. What computational strategies predict the compound’s binding affinity to biological targets like σ1 receptors?

  • Molecular docking : Tools like AutoDock Vina or GOLD simulate interactions with active sites (e.g., hydrophobic pockets in σ1R).
  • MD simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .
  • Experimental validation : Cross-check with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How do electronic effects of the pyrimidine ring influence reactivity in nucleophilic substitutions?

The electron-withdrawing nature of the pyrimidine ring (due to N-atoms) activates the sulfur atom for nucleophilic attacks. Substituent effects can be quantified via:

  • Hammett constants : Correlate substituent electronic parameters (σmeta, σpara) with reaction rates.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack .

Q. What strategies mitigate by-products like disulfides or over-alkylation during synthesis?

  • Protecting groups : Use trityl or tert-butyl groups to shield reactive thiols .
  • Stepwise addition : Introduce alkylating agents gradually to control stoichiometry.
  • By-product analysis : Employ LC-MS to identify and quantify impurities early .

Q. How can researchers design derivatives to enhance pharmacological activity while reducing toxicity?

  • SAR studies : Modify the benzamide moiety with electron-withdrawing groups (e.g., -CF₃) to boost metabolic stability .
  • ADMET profiling : Use SwissADME or pkCSM to predict bioavailability and toxicity risks.
  • In vitro assays : Test cytotoxicity against HEK-293 cells to prioritize low-toxicity candidates .

Q. What advanced crystallization techniques yield high-quality single crystals for X-ray studies?

  • Solvent layering : Diffuse hexane into a saturated DMSO solution to induce slow nucleation.
  • Temperature gradients : Gradually cool from 50°C to 4°C over 48 hours.
  • Seeding : Introduce microcrystals to control crystal growth direction .

Q. How should contradictory biological activity data (e.g., enzyme inhibition vs. cell-based assays) be interpreted?

  • Dose-response curves : Compare IC50 values across assays to identify off-target effects.
  • Membrane permeability : Assess compound uptake using Caco-2 cell models .
  • Metabolite screening : Use LC-HRMS to detect active metabolites that may explain discrepancies .

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